

In-Depth Technical Guide: Butylzinc Bromide (CAS No. 92273-73-9)

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Compound of Interest

Compound Name: Bromozinc(1+);butane

Cat. No.: B061457

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butylzinc bromide (CAS No. 92273-73-9), an organozinc reagent widely utilized in organic synthesis. The guide details its chemical and physical properties, provides experimental protocols for its synthesis and a key application in cross-coupling reactions, and presents expected analytical data for characterization.

Chemical and Physical Properties

Butylzinc bromide is a reactive organometallic compound, typically handled as a 0.5 M solution in tetrahydrofuran (THF). It is primarily used as a nucleophilic butyl group donor in organic reactions, most notably in the palladium-catalyzed Negishi cross-coupling.^{[1][2]} Due to its sensitivity to air and moisture, it requires handling under an inert atmosphere.^[3]

Table 1: Physical and Chemical Properties of Butylzinc Bromide

Property	Value	Reference(s)
CAS Number	92273-73-9	[1]
Molecular Formula	C ₄ H ₉ BrZn	[1]
Molecular Weight	202.41 g/mol	[1]
Appearance	Typically a solution in THF	N/A
Density (of 0.5M solution in THF)	0.958 g/mL at 25 °C	[1]
Storage Temperature	2-8°C	[1]

Experimental Data (Predicted)

Direct experimental spectroscopic data for butylzinc bromide is not readily available in the public domain. However, based on known trends for organozinc compounds and related alkyl halides, the following tables outline the expected spectral characteristics.

Table 2: Predicted ¹H NMR Spectral Data for Butylzinc Bromide in THF

Chemical Shift (ppm)	Multiplicity	Assignment	Notes
~ 0.5 - 1.0	t	CH ₃	The terminal methyl group is expected to be the most shielded.
~ 1.2 - 1.6	m	-CH ₂ -CH ₂ -	The two internal methylene groups will likely appear as a complex multiplet.
~ 0.8 - 1.2	t	-CH ₂ -Zn	The methylene group directly attached to the zinc atom is expected to be shifted upfield compared to a typical alkyl chain due to the electropositive nature of zinc.

Table 3: Predicted ¹³C NMR Spectral Data for Butylzinc Bromide in THF

Chemical Shift (ppm)	Assignment	Notes
~ 10 - 15	CH ₃	Terminal methyl carbon.
~ 25 - 35	-CH ₂ -CH ₂ -	Internal methylene carbons.
~ 15 - 25	-CH ₂ -Zn	The carbon attached to zinc is expected to be significantly shielded.

Table 4: Predicted IR Spectral Data for Butylzinc Bromide

Wavenumber (cm ⁻¹)	Assignment
2850 - 2960	C-H stretching
1450 - 1470	C-H bending
~ 400 - 600	C-Zn stretching

Table 5: Predicted Mass Spectrometry Fragmentation for Butylzinc Bromide

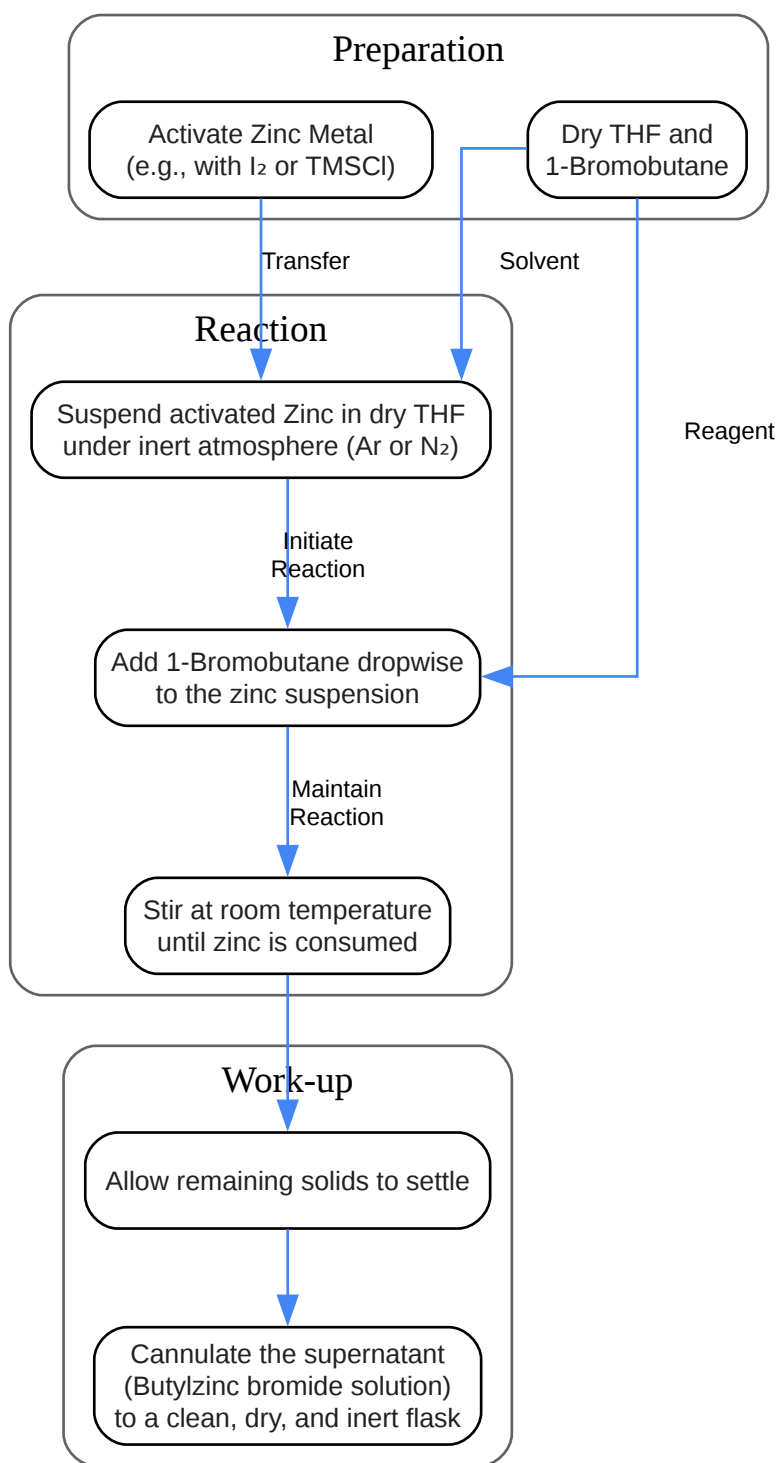
m/z	Fragment	Notes
201/203	[C ₄ H ₉ ZnBr] ⁺	Molecular ion peak (isotopic pattern due to Br and Zn).
145/147	[ZnBr] ⁺	Loss of the butyl radical.
57	[C ₄ H ₉] ⁺	Butyl cation.

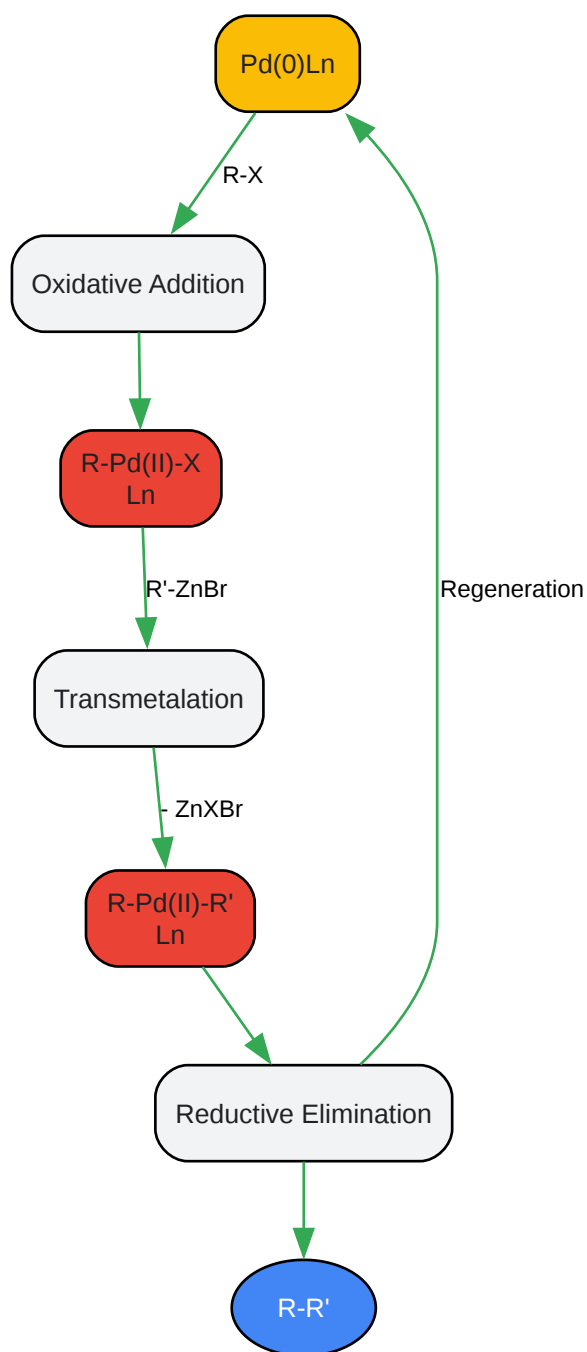
Experimental Protocols

Synthesis of Butylzinc Bromide

The following is a general procedure for the synthesis of butylzinc bromide from 1-bromobutane and activated zinc metal.

Experimental Workflow: Synthesis of Butylzinc Bromide





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